2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyclopropyl group, and a benzyl group substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, cyclopropylamine, and 4-methylsulfanylbenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-chloroacetamide with cyclopropylamine under basic conditions to form an intermediate compound.
Substitution Reaction: The intermediate compound is then reacted with 4-methylsulfanylbenzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-phenyl)-acetamide: Similar structure but with a phenyl group instead of a benzyl group.
2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. Additionally, the methylsulfanyl group on the benzyl ring can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c1-17-12-6-2-10(3-7-12)9-15(11-4-5-11)13(16)8-14/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKVJMQUIWSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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